8-Bromo-2-chloro-6-methylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2-chloro-6-methylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-6-4-12-9(11)13-8(6)7(10)3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUOSHQKVIWXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Bromo 2 Chloro 6 Methylquinazoline and Its Precursors
Classical and Contemporary Approaches to Quinazoline (B50416) Synthesis
The quinazoline scaffold can be assembled through various synthetic routes, ranging from century-old name reactions to modern catalyzed processes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Niementowski Reaction and its Variations
The Niementowski quinazoline synthesis, first reported by Stefan Niementowski in 1895, is a classical method involving the thermal condensation of an anthranilic acid with an amide to yield a 3,4-dihydro-4-oxoquinazoline (quinazolin-4-one). nih.govevitachem.com The reaction typically requires high temperatures, often between 120-130°C. chemicalbook.com The core mechanism is thought to proceed through the initial formation of a Schiff base, followed by intramolecular cyclization and dehydration. nih.gov
Reaction Scheme: General Niementowski Reaction
Anthranilic Acid + Amide → 4-Oxo-3,4-dihydroquinazoline + H₂O
Variations of the Niementowski reaction have been developed to improve yields and broaden the substrate scope. For instance, using microwave irradiation can significantly reduce reaction times and improve efficiency compared to conventional heating. mdpi.com Furthermore, the reaction has been adapted for the synthesis of various biologically active molecules, demonstrating its continued relevance in medicinal chemistry research. nih.gov
Cyclocondensation Reactions of Anthranilamide Derivatives
Another robust strategy for quinazoline synthesis involves the cyclocondensation of anthranilamide (2-aminobenzamide) or its derivatives with various carbon sources. This approach is versatile, allowing for the introduction of different substituents at the 2-position of the quinazoline ring.
Common cyclization partners for anthranilamides include:
Aldehydes: Condensation with aldehydes, often under oxidative conditions, yields 2-substituted quinazolin-4(3H)-ones.
β-Diketones: Reactions with β-diketones can lead to more complex fused heterocyclic systems, such as tetrahydropyrido[2,1-b]quinazolin-11-one derivatives. rsc.org
Dimethyl Sulfoxide (DMSO): In a sustainable approach, DMSO can serve as a C1 source in the presence of an oxidant like H₂O₂, leading to the formation of the quinazolin-4(3H)-one scaffold. researchgate.net
These reactions often proceed through the formation of an initial adduct, followed by an intramolecular cyclization and dehydration step to form the stable quinazoline ring. The use of substituted anthranilamides allows for the pre-installation of desired functionalities on the benzene (B151609) portion of the heterocycle.
Strategies for Halogenation and Methylation at Specific Positions
The synthesis of 8-Bromo-2-chloro-6-methylquinazoline necessitates precise methods for introducing halogen and methyl groups onto the aromatic core. The regioselectivity of these reactions is paramount to achieving the desired substitution pattern.
Regioselective Bromination and Chlorination Protocols
The introduction of halogens at specific positions on the quinoline (B57606) and quinazoline nucleus is a critical transformation. Direct electrophilic halogenation can sometimes suffer from a lack of regioselectivity, leading to mixtures of products. cnr.it Therefore, directed halogenation methods or the use of pre-functionalized starting materials are often preferred.
For bromination, reagents like N-bromosuccinimide (NBS) are commonly used. For instance, the reaction of anthranilic acid with NBS can be employed to introduce a bromine atom onto the benzene ring. The synthesis of 8-Bromo-2,4-dichloroquinazoline has been documented, indicating that a brominated precursor can undergo subsequent chlorination and cyclization reactions. scbt.com
Chlorination of the quinazoline system can be achieved using various reagents. For example, converting a quinazolin-4-one or a quinazolin-2,4-dione to the corresponding chloroquinazoline is a key step. Reagents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate (triphosgene) are effective for this purpose. semanticscholar.org Triphosgene, a safer solid substitute for phosgene (B1210022) gas, can efficiently convert anthranilonitriles into 2,4-dichloroquinazolines. semanticscholar.orgnih.gov
The reactivity of dihaloquinazolines is crucial for subsequent functionalization. In 2,4-dichloroquinazolines, the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. mdpi.com This differential reactivity allows for selective functionalization at the C4 position while leaving the C2-chloro substituent intact.
Introduction of Methyl Groups via Directed Synthesis
The most straightforward strategy for introducing the methyl group at the C6 position is to begin the synthesis with a precursor that already contains this substituent. A readily available starting material for this purpose is p-toluidine (B81030) (4-methylaniline). This molecule can then be subjected to a series of reactions, such as bromination and cyanation, to build the necessary functionality for the subsequent quinazoline ring formation. For example, the synthesis of 2-bromo-4-methylbenzonitrile (B184184) has been reported starting from 3-bromo-4-aminotoluene, which itself can be derived from p-toluidine. researchgate.net
Targeted Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a commercially available substituted aniline. This strategy leverages the regiocontrol offered by sequential halogenation, cyanation, and a powerful cyclization/chlorination reaction.
Proposed Synthetic Pathway:
Preparation of the Key Precursor (4-Bromo-2-amino-5-methylbenzonitrile): The synthesis would commence with p-toluidine. Nitration followed by reduction would yield 2,5-diaminotoluene. Subsequent Sandmeyer reaction on one of the amino groups would introduce a bromo substituent, followed by another Sandmeyer reaction to convert the second amino group into a nitrile. A more direct route might involve the bromination of 2-amino-5-methylbenzonitrile. The synthesis of 4-Bromo-2-chlorobenzonitrile from 4-amino-2-chlorobenzonitrile (B1265742) via a Sandmeyer reaction has been described, providing a template for this type of transformation. chemicalbook.com
Cyclization and Dichlorination to form 8-Bromo-2,4-dichloro-6-methylquinazoline: The key step in this synthesis is the cyclization of the substituted anthranilonitrile. The use of bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalytic amount of triphenylphosphine (B44618) oxide offers a one-pot method to construct the quinazoline ring and simultaneously install chlorine atoms at the C2 and C4 positions. semanticscholar.org This reaction is known to proceed in good to excellent yields for a variety of substituted anthranilonitriles. This step would yield the crucial intermediate, 8-Bromo-2,4-dichloro-6-methylquinazoline. bicbiotech.com
Selective Removal of the C4-Chloro Group: The final step requires the selective removal of the chlorine atom at the C4 position. As established, the C4 position of 2,4-dichloroquinazolines is highly activated towards nucleophilic attack. nih.govmdpi.com While many reactions involve substitution with another nucleophile, a reductive dehalogenation would be required here. This can often be achieved using catalytic hydrogenation (e.g., Pd/C with a hydrogen source) or other reducing agents that selectively target the more reactive C4 position. This selective reduction would yield the final target compound, This compound .
Below is an interactive data table summarizing the key intermediates and the final product in this proposed synthesis.
Synthesis Routes from Substituted Anthranilic Acid Derivatives
A foundational and widely employed method for constructing the quinazolin-4-one scaffold involves the use of substituted anthranilic acids. The Niementowski quinazolinone synthesis, for instance, typically involves the reaction of an anthranilic acid with an amide. For the target molecule, a plausible precursor would be 2-amino-3-bromo-5-methylbenzoic acid.
This precursor can be cyclized through various methods. One common approach is the reaction with an acyl chloride to form an N-acyl derivative, which is then cyclized, often by heating with acetic anhydride (B1165640), to yield a benzoxazinone (B8607429) intermediate. This benzoxazinone can subsequently react with an amine source to form the quinazolinone ring. To obtain the 2-chloro functionality, the resulting quinazolin-4-one is typically treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which converts the C4-keto group and a C2-hydroxyl (from the tautomeric amide form) into chloro groups. Subsequent selective reactions can be used to functionalize the more reactive C4 position if needed, leaving the C2-chloro group intact.
Alternative one-pot syntheses from anthranilic acid have also been developed, reacting the acid with amines and an orthoester, which can be facilitated by microwave irradiation.
Table 1: Representative Reactions Starting from Anthranilic Acid Derivatives
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Anthranilic Acid | Chloro acyl chloride, then an amine | Fused quinazolinones | |
| Anthranilic Acid | Acetic anhydride, then an amine | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | |
| Anthranilic Acid | Formamide | Quinazolin-4(3H)-one |
Sequential Functionalization Strategies for Quinazoline Rings
Sequential functionalization offers a versatile approach to introduce desired substituents onto a pre-existing quinazoline ring. The reactivity of the quinazoline system dictates the strategy. The order of reactivity for electrophilic substitution is generally considered to be positions 8 > 6 > 5 > 7, while the pyrimidine (B1678525) ring is deactivated. However, for halogenated quinazolines, nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling are the predominant strategies.
For a molecule like this compound, a common strategy would involve starting with a dihaloquinazoline, such as 6-bromo-2,4-dichloroquinazoline. The two chloro groups at positions 2 and 4 exhibit different reactivity, with the C4 position being more susceptible to nucleophilic attack due to the adjacent nitrogen atom. This allows for selective functionalization at C4, while leaving the C2-chloro group for subsequent reactions.
Another strategy involves the direct functionalization of a quinazoline core that already contains the desired benzene ring substituents. For example, starting with 8-bromo-6-methylquinazolin-4(3H)-one, the C2 and C4 positions can be chlorinated using POCl₃ to yield 8-bromo-2,4-dichloro-6-methylquinazoline. Subsequent selective reactions can then be performed. This stepwise approach allows for the controlled and regioselective introduction of various functional groups.
Modern Synthetic Techniques and Catalysis in Quinazoline Chemistry
Modern synthetic organic chemistry has introduced powerful techniques that have revolutionized the synthesis of complex heterocyclic systems like quinazolines. These methods often provide higher yields, shorter reaction times, and greater functional group tolerance compared to traditional approaches.
Microwave-Assisted Synthetic Procedures
Microwave irradiation has emerged as a key technology in synthetic chemistry, offering a green and efficient alternative to conventional heating. Its primary advantages include dramatic acceleration of reaction rates, leading to significantly reduced reaction times (from hours to minutes), and often improved product yields. The uniform heating provided by microwaves is particularly effective for polar solvents and reactants, promoting effective molecular collisions.
Numerous protocols for quinazoline and quinazolinone synthesis have been adapted for microwave assistance:
From Anthranilic Acid: One-pot reactions of anthranilic acid, amines, and orthoesters in ethanol (B145695) can be completed in as little as 30 minutes under microwave heating to produce 3-substituted quinazolin-4(3H)-ones.
Iron-Catalyzed Cyclization: A green method involves the microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water, yielding quinazolinone derivatives rapidly and efficiently.
Solvent-Free Reactions: Microwave-promoted condensation of 2-aminophenyl carbonyl compounds with nitriles in the presence of a Lewis acid catalyst can occur under solvent-free conditions to afford 2,4-disubstituted quinazolines.
These examples demonstrate the broad applicability of microwave technology to accelerate and improve the efficiency of key bond-forming reactions in quinazoline synthesis.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium, Copper)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of halogenated heterocycles like this compound. The presence of both bromide and chloride substituents on the ring provides two distinct handles for sequential and selective C-C and C-heteroatom bond formations. The general order of halide reactivity in palladium-catalyzed couplings is C-I > C-Br >> C-Cl, which allows for selective reactions at the C8-bromo position while leaving the C2-chloro position untouched for subsequent transformations.
Copper and palladium catalysts are central to many of these transformations, including the renowned Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, all of which have been successfully applied to the quinazoline scaffold.
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is one of the most powerful and widely used palladium-catalyzed cross-coupling methods. Its popularity stems from its high functional group tolerance, the stability and low toxicity of the boronic acid reagents, and its robustness under various conditions.
In the context of this compound, the 8-bromo position is an ideal site for Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl or vinyl substituents at this position. Typical catalysts for this transformation include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is highly regioselective, targeting the more reactive C-Br bond over the C-Cl bond. This strategy has been used to synthesize polysubstituted quinazolines by first performing a Suzuki-Miyaura reaction at a bromo-substituted position, followed by further functionalization at other sites.
Table 2: Examples of Suzuki-Miyaura Coupling on Bromo-Quinazoline Scaffolds
| Halogenated Quinazoline | Coupling Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Phenylboronic acid | Pd(OAc)₂ | 7-Phenyl derivative | 95% | |
| 5,7-Dibromo-2,3-dihydro[2,1-b]quinazolin-9(1H)-one | 4-Tolylboronic acid | Pd(OAc)₂ | 5,7-Di(4-tolyl) derivative | 91% | |
| 8-Bromomackinazolinone | 4-Fluorophenylboronic acid | Pd(OAc)₂ | 8-(4-Fluorophenyl) derivative | 90% |
Sonogashira Cross-Coupling for Alkynylation
The Sonogashira cross-coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, specifically coupling aryl or vinyl halides with terminal alkynes. The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, such as CuI, which acts as a co-catalyst.
This reaction is particularly relevant for functionalizing haloquinazolines like this compound. The C8-bromo and C2-chloro positions can both serve as electrophilic partners for the coupling. Due to the higher reactivity of the C-Br bond, selective alkynylation at the C8 position can be achieved under carefully controlled conditions, preserving the C2-chloro group for subsequent diversification. Conversely, selective mono-alkynylation at the C4 position of a 2,4-dichloroquinazoline (B46505) has been demonstrated, highlighting the fine-tuning possible with these reactions. The Sonogashira reaction has been extensively used to synthesize alkynylated quinazolines, which are valuable intermediates in medicinal and materials chemistry.
Kumada and Negishi Cross-Coupling Approaches
The Kumada and Negishi cross-coupling reactions represent powerful and foundational methods in organic chemistry for the formation of carbon-carbon bonds. wikipedia.org Although literature detailing the specific application of these methods for the direct synthesis of this compound is not extensively documented, their principles are highly relevant for the functionalization of its core structure. The presence of the bromo-substituent at the C-8 position provides a reactive handle for such transformations.
The Kumada coupling , first reported in 1972, involves the reaction of a Grignard reagent (R-MgX) with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It was one of the earliest catalytic cross-coupling methods discovered and is valued for its use of readily available Grignard reagents, which avoids extra steps like transmetallation to zinc compounds needed for Negishi coupling. organic-chemistry.org In a hypothetical application to the quinazoline scaffold, this compound could be reacted with various alkyl, vinyl, or aryl Grignard reagents. A palladium or nickel catalyst, often supported by a phosphine (B1218219) ligand, would facilitate the coupling at the C-8 position, replacing the bromine atom and introducing a new carbon-based substituent. This method is particularly cost-effective for creating unsymmetrical biaryls. organic-chemistry.org
The Negishi coupling is a similar palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. orgsyn.org This reaction is known for its high functional group tolerance and effectiveness with a range of halide partners, including chlorides, bromides, and iodides. orgsyn.org To modify the this compound core, a suitable organozinc reagent would be coupled at the C-8 position under palladium catalysis. The Negishi reaction is a powerful tool for preparing complex heterocyclic structures like bipyridines and demonstrates excellent tolerance for various functional groups, which would be advantageous for further derivatization. orgsyn.org
Green Chemistry Principles in Quinazoline Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic routes for heterocyclic compounds like quinazolines. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. tandfonline.comtandfonline.com For quinazoline synthesis, this has led to the exploration of alternative reaction conditions such as solvent-free systems and the use of aqueous media, moving away from conventional methods that often rely on volatile and toxic organic solvents. tandfonline.com The application of microwaves and deep eutectic solvents are examples of green approaches being utilized. tandfonline.comtandfonline.com
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for organic solvents, which are often a major source of chemical waste. Several methodologies have been developed for the synthesis of quinazoline derivatives under these conditions.
One prominent approach involves the use of microwave irradiation . This technique can dramatically accelerate reaction rates, leading to higher yields in shorter times. nih.govnih.gov For example, the synthesis of quinazoline derivatives from 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate has been achieved under solvent- and catalyst-free microwave heating, providing an eco-friendly alternative to traditional methods. nih.gov
Ultrasonic irradiation is another energy-efficient method that promotes one-pot condensation reactions to form quinazoline rings in high yields without the need for a solvent or catalyst. nih.gov This method offers advantages such as shorter reaction times and easier work-up procedures. nih.gov
The use of solid catalysts or alternative reaction media is also common. Montmorillonite K-10 clay has been used as a catalyst for the solvent-free synthesis of quinazolin-4(3H)-ones. researchgate.net In other approaches, low-melting mixtures of biodegradable and non-toxic substances, such as maltose, dimethylurea, and ammonium chloride, can serve as the reaction medium, eliminating the need for a separate catalyst and solvent. rsc.orgnih.gov Molecular iodine has also been employed as an efficient catalyst for the synthesis of quinazolines under solvent-free conditions, using environmentally benign oxygen as the oxidant. nih.govorganic-chemistry.org
| Method | Catalyst/Medium | Key Features | Reference |
|---|---|---|---|
| Microwave Irradiation | None (Catalyst-free) | Clean and simple reaction; rapid synthesis with good to excellent yields (70-91%). | nih.gov |
| Ultrasonic Irradiation | None (Catalyst-free) | One-pot condensation; high yields; reduced reaction times. | nih.gov |
| Thermal Heating | Montmorillonite K-10 | Solid acid catalysis; efficient cyclization. | researchgate.net |
| Thermal Heating | Maltose-Dimethylurea-NH4Cl mixture | Biodegradable reaction medium; catalyst-free; high yields. | rsc.org |
| Thermal Heating | Molecular Iodine (I₂) | Transition-metal-free; uses O₂ as a green oxidant; moderate to excellent yields (49-92%). | nih.govorganic-chemistry.org |
Aqueous Media Applications
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Developing synthetic routes that can be performed in aqueous media is a key goal of green chemistry.
An eco-friendly strategy for synthesizing quinazolinone derivatives utilizes a combination of triethanolamine (B1662121) (TEOA) as a catalyst and sodium chloride (NaCl) in aqueous media under reflux conditions. tandfonline.com In this system, the addition of NaCl helps control the formation of micelles, which increases hydrophobic interactions and creates an optimal environment for the reaction to proceed cleanly and efficiently. tandfonline.com This method demonstrates excellent selectivity and results in a noticeable increase in yield and a decrease in reaction time. tandfonline.com
Another approach involves a one-pot tandem cyclization using magnetically separable CuFe₂O₄ nanoparticles as a catalyst in an aqueous medium. nih.gov This method allows for the efficient synthesis of quinazolines from simple starting materials. The use of water as the solvent and a reusable catalyst makes this process environmentally benign. Furthermore, gluconic acid aqueous solution (50% by weight) has been successfully employed as a bio-based green solvent for the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-ones. openmedicinalchemistryjournal.com
| Catalytic System/Solvent | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Triethanolamine (TEOA) / NaCl | One-pot multicomponent reaction | Micelle-controlled reaction; excellent selectivity and yield. | tandfonline.com |
| CuFe₂O₄ Nanoparticles | One-pot tandem cyclization | Magnetically separable and reusable catalyst. | nih.gov |
| Gluconic Acid Aqueous Solution (50 wt%) | Multicomponent reaction | Bio-based, environmentally benign solvent system. | openmedicinalchemistryjournal.com |
Reactivity and Chemical Transformations of 8 Bromo 2 Chloro 6 Methylquinazoline
Nucleophilic Substitution Reactions at C-2 and C-4 Positions
The quinazoline (B50416) scaffold possesses two electrophilic carbon centers in the pyrimidine (B1678525) ring, at the C-2 and C-4 positions, which are susceptible to nucleophilic attack. The reactivity of these positions is influenced by the nature of the leaving group and the reaction conditions. In 8-bromo-2-chloro-6-methylquinazoline, the chloro group at the C-2 position serves as a leaving group in nucleophilic substitution reactions. While the C-4 position in the parent quinazoline is also reactive towards nucleophiles, in this specific compound, it is part of the fused benzene (B151609) ring and thus not subject to the same type of nucleophilic substitution as the C-2 position.
Amination Reactions and Derivatives Formation
The chloro substituent at the C-2 position of the quinazoline ring is amenable to displacement by various amine nucleophiles, a reaction of significant interest for the generation of libraries of substituted quinazolines. This amination is a key step in the synthesis of numerous biologically active compounds.
The reaction of 2-chloroquinazolines with a range of primary and secondary amines can be facilitated to produce 2-aminoquinazoline (B112073) derivatives. For instance, palladium-catalyzed amination reactions have been shown to be effective for the coupling of aryl amines with chloroquinazolines. The use of specific palladium catalysts and ligands, such as those derived from (o-biphenyl)P(t-Bu)2, allows for the efficient formation of C-N bonds under relatively mild conditions. These reactions can tolerate a variety of functional groups on both the quinazoline and the amine coupling partner. While electron-rich amines generally react readily, electron-poor amines may require more forcing conditions or the use of microwave irradiation to achieve good yields. nih.govnih.govyoutube.com
A study on the synthesis of novel 2-chloroquinazoline (B1345744) derivatives as potential EGFR-TK inhibitors demonstrated the successful substitution of the C-2 chloro group with various anilines. nih.gov This highlights the utility of amination reactions in creating diverse molecular scaffolds for drug discovery.
Table 1: Examples of Amination Reactions on Chloroquinazolines
| Amine Nucleophile | Reaction Conditions | Product Type | Reference |
| Primary Aryl Amines | Pd(OAc)2/Xantphos, Cs2CO3, Toluene, 100 °C | 2-(Arylamino)quinazolines | nih.gov |
| N-methylanilines | Microwave irradiation, THF/H2O | 2-(N-methyl-N-phenylamino)quinazolines | nih.gov |
| Various Amines | Pd(OAc)2 or Pd2(dba)3, (o-biphenyl)P(t-Bu)2 ligand | 2-Aminoquinazoline derivatives | nih.gov |
This table presents generalized conditions and product types based on literature for chloroquinazolines.
Hydrolysis and Alcoholysis Reactions
The chloro group at the C-2 position of this compound can undergo hydrolysis or alcoholysis to yield the corresponding quinazolin-2(1H)-one or 2-alkoxyquinazoline derivatives, respectively. These reactions typically proceed via a nucleophilic aromatic substitution mechanism.
While specific studies on the hydrolysis of this compound are not prevalent in the available literature, the hydrolysis of related 2-chloroquinolines to quinolones has been reported. rsc.org This suggests that under appropriate conditions, such as heating in the presence of water or a hydroxide (B78521) source, the C-2 chloro group can be displaced by a hydroxyl group. The resulting enol would likely tautomerize to the more stable quinazolin-2(1H)-one.
Similarly, alcoholysis with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a base would be expected to yield the corresponding 2-methoxy- or 2-ethoxy-8-bromo-6-methylquinazoline. The partial hydrolysis of 2,4-dialkoxyquinazolines to 2-alkoxy-4-keto-dihydroquinazolines has been documented, indicating the susceptibility of alkoxy groups at these positions to nucleophilic displacement, which in turn suggests that the formation of such alkoxy derivatives from the corresponding chloro precursors is a feasible transformation. acs.org
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the methyl group and deactivated by the bromo group and the fused pyrimidine ring. The directing effects of these substituents determine the position of incoming electrophiles.
In general, electrophilic substitution on the quinazoline ring system is known to occur preferentially on the benzene ring rather than the pyrimidine ring. nih.gov For unsubstituted quinazoline, nitration, which is a well-studied EAS reaction, occurs at the 6- and 8-positions. nih.govpressbooks.pub In the case of this compound, the 8-position is already substituted with a bromine atom and the 6-position with a methyl group.
The directing effects of the existing substituents must be considered. The methyl group is an activating group and an ortho-, para-director. savemyexams.com The bromo group is a deactivating group but is also an ortho-, para-director due to the lone pairs on the bromine atom that can stabilize the intermediate carbocation through resonance. reddit.com When multiple substituents are present, the most activating group generally controls the regioselectivity of the substitution. In this case, the methyl group at C-6 is the stronger activating group compared to the deactivating bromo group at C-8. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the methyl group. The position para to the methyl group is C-3 of the quinazoline ring system, which is part of the pyrimidine ring and generally not susceptible to EAS. The positions ortho to the methyl group are C-5 and C-7.
Considering the deactivating effect of the bromo group, substitution at C-5 would be more favored than at C-7, as C-7 is meta to the deactivating bromo group, while C-5 is ortho. Therefore, nitration of this compound would be predicted to yield primarily 8-bromo-2-chloro-6-methyl-5-nitroquinazoline.
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product | Rationale |
| HNO3/H2SO4 (Nitration) | 8-Bromo-2-chloro-6-methyl-5-nitroquinazoline | The methyl group is a stronger activator and directs ortho. C-5 is ortho to the methyl group. |
| Br2/FeBr3 (Bromination) | 8-Bromo-2-chloro-5-bromo-6-methylquinazoline | The methyl group directs ortho. C-5 is ortho to the methyl group. |
This table is based on established principles of electrophilic aromatic substitution and the directing effects of the present substituents.
Metal-Mediated Transformations and Derivatizations
The halogen substituents on this compound provide reactive handles for various metal-mediated cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.
The bromo group at the C-8 position and the chloro group at the C-2 position can both participate in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in such coupling reactions.
For instance, a recent study reported the synthesis of new quinazoline derivatives from an 8-bromo-2-chloroquinazoline (B592065) scaffold using palladium-catalyzed cross-coupling reactions. dmed.org.ua This demonstrates the feasibility of utilizing the bromo group for derivatization. Suzuki-Miyaura coupling with various boronic acids would introduce aryl or heteroaryl groups at the C-8 position.
The chloro group at C-2 can also be functionalized, although it may require more forcing conditions or specific catalyst systems. Palladium-catalyzed amination of 2-chloroquinazolines has been successfully employed. nih.govyoutube.com
Cyclization Reactions Leading to Fused Heterocyclic Systems
The this compound scaffold can serve as a precursor for the construction of various fused heterocyclic systems. These reactions often involve the reaction of the chloro substituent at the C-2 position with a binucleophilic reagent, leading to the formation of a new ring fused to the quinazoline core.
Formation of Triazoloquinazolines
A common and well-documented cyclization reaction of 2-chloroquinazolines is their reaction with hydrazine (B178648) to form triazolo[4,3-c]quinazolines. This transformation proceeds through an initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization.
The reaction of 4-chloroquinazolines with hydrazine hydrate (B1144303) at elevated temperatures has been shown to yield 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, which can then undergo further cyclization. While this specific rearrangement may be more characteristic of C-4 substituted quinazolines, the reaction of 2-chloroquinazolines with hydrazine is a known route to triazoloquinazolines. For example, the reaction of a 2-chloroquinazoline with hydrazine hydrate can lead to the formation of a 1,2,4-triazolo[4,3-c]quinazoline system. researchgate.net
Table 3: Synthesis of Fused Heterocyclic Systems from Chloroquinazolines
| Binucleophile | Fused System | General Reaction Conditions | Reference |
| Hydrazine Hydrate | Triazolo[4,3-c]quinazoline | Heating in a suitable solvent | researchgate.net |
| 2-Aminoethanol | Imidazo[1,2-c]quinazoline | Reflux, followed by acid-promoted cyclodehydration | nih.gov |
| 2-Aminobenzothiazole | Thiazolo[5,4-f]quinazoline | Reaction with poly-fluorobenzoyl chlorides in diphenyl ether | researchgate.net |
This table provides examples of cyclization reactions based on literature for related chloroquinazoline systems.
Further elaboration of the quinazoline core through such cyclization reactions significantly expands the chemical space accessible from this compound, offering pathways to novel polycyclic aromatic compounds with diverse properties.
Other Fused Ring Systems and Hybrid Molecules
The versatile reactivity of the this compound scaffold allows for its elaboration into a variety of more complex heterocyclic structures. The presence of the reactive 2-chloro substituent is key to these transformations, providing a site for nucleophilic substitution and subsequent cyclization reactions. This section details the synthesis of fused triazolo- and pyrazolo- quinazoline systems, as well as the formation of hybrid molecules where the quinazoline core is linked to other significant chemical entities.
Synthesis of Fused Triazoloquinazolines
A common and effective strategy for constructing fused triazole rings onto the quinazoline core involves a two-step sequence. researchgate.netacs.org The initial step is the reaction of a 2-chloroquinazoline derivative with hydrazine hydrate. acs.orgrsc.org This reaction typically proceeds via nucleophilic displacement of the chlorine atom at the C2 position to form a 2-hydrazinylquinazoline (B3132022) intermediate.
This intermediate is then cyclized to form the fused triazole ring. For example, reaction with an anhydride (B1165640) like acetic anhydride can lead to the formation of a methyl-substituted nih.govnih.govsci-hub.setriazolo[4,3-c]quinazoline. researchgate.net This methodology provides a direct route to triazolo-fused systems, which are of significant interest in medicinal chemistry. sci-hub.senih.gov
Table 1: Synthesis of Fused Triazoloquinazoline Derivatives
| Reactant 1 | Reagents/Conditions | Product | Fused Ring System |
|---|---|---|---|
| This compound | 1. Hydrazine hydrate (N2H4·H2O) 2. Acetic anhydride ((CH3CO)2O) | 9-Bromo-8-methyl-3-methyl- nih.govnih.govsci-hub.setriazolo[4,3-c]quinazoline | nih.govnih.govsci-hub.seTriazolo[4,3-c]quinazoline |
| This compound | 1. Hydrazine hydrate (N2H4·H2O) 2. Benzoyl chloride (C6H5COCl), Dimroth rearrangement | 9-Bromo-2-phenyl-6-methyl- nih.govnih.govsci-hub.setriazolo[1,5-c]quinazoline | nih.govnih.govsci-hub.seTriazolo[1,5-c]quinazoline |
Synthesis of Fused Pyrazoloquinazolines
The construction of pyrazolo-fused quinazolines can be achieved through various synthetic routes, often involving cycloaddition reactions. nih.govyoutube.com These methods are valuable for creating diverse molecular scaffolds for biological screening. biolmolchem.comnih.gov For instance, a [3+2] dipolar cycloaddition can be employed, where the quinazoline moiety acts as one of the components, leading to the formation of a five-membered pyrazole (B372694) ring fused to the quinazoline system. nih.gov
Alternative strategies may involve multi-component reactions where the quinazoline precursor reacts with reagents like diazo compounds and acetylenes in a one-pot synthesis to build the pyrazoloquinazoline framework. biolmolchem.com These reactions highlight the utility of the quinazoline scaffold in constructing complex, fused heterocyclic systems. nih.gov
Table 2: Synthesis of Fused Pyrazoloquinazoline Derivatives
| Reactant 1 | General Reaction Type | Product Example | Fused Ring System |
|---|---|---|---|
| This compound | [3+2] Dipolar Cycloaddition with a suitable dipolarophile | Substituted 9-Bromo-7-methyl-pyrazolo[1,5-c]quinazolinone | Pyrazolo[1,5-c]quinazoline |
| This compound | Multi-component reaction with diazo compounds and acetylenes | Substituted 9-Bromo-7-methyl-pyrazolo[1,5-c]quinazoline | Pyrazolo[1,5-c]quinazoline |
Formation of Hybrid Molecules
Beyond fused systems, the this compound core can be incorporated into larger "hybrid molecules," where it is covalently linked to another distinct and often biologically important scaffold. nih.gov This approach in medicinal chemistry aims to combine the pharmacophoric features of two different classes of compounds to create a single molecule with potentially enhanced or novel properties. nih.govdu.ac.in
An example of such a hybrid molecule involves linking the quinazoline unit to a purine (B94841) derivative. The synthesis could involve using the 2-chloro position of the quinazoline as a reactive handle for substitution with a suitable nucleophilic site on the purine scaffold, creating a complex molecule with potential applications in drug discovery.
Table 3: Example of a Quinazoline-Purine Hybrid Molecule
| Quinazoline Precursor | Second Heterocyclic Core | Resulting Hybrid Molecule Structure |
|---|---|---|
| (4-methylquinazolin-2-yl)methanol | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione |
Compound Index
Advanced Structural Characterization Methodologies for 8 Bromo 2 Chloro 6 Methylquinazoline and Its Derivatives
Spectroscopic Techniques for Molecular Structure Elucidation
The unequivocal determination of the molecular structure of novel compounds is a cornerstone of chemical research. For a molecule such as 8-Bromo-2-chloro-6-methylquinazoline, a combination of spectroscopic techniques is essential to ascertain its identity, purity, and conformation. These methods provide complementary information, allowing for a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, revealing atom connectivity and spatial relationships. For this compound, both ¹H and ¹³C NMR spectroscopy are critical for structural confirmation. researchgate.net
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the aromatic protons and the methyl group are diagnostic. The protons on the quinazoline (B50416) core are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts are influenced by the electronic effects of the bromine, chlorine, and methyl substituents. The methyl group protons would typically appear as a singlet in the upfield region (around δ 2.5 ppm).
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the spatial proximity between protons, which is crucial for determining the molecule's preferred conformation in solution. semanticscholar.org For instance, NOESY can reveal through-space interactions between the methyl protons and adjacent aromatic protons, helping to confirm their relative positions on the quinazoline ring. semanticscholar.org
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of magnetically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbons attached to the electronegative bromine and chlorine atoms would be expected to show distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | -CH₃ | ~2.5 (s, 3H) | ~21 | | C5-H | ~7.7 (s, 1H) | ~128 | | C7-H | ~8.0 (s, 1H) | ~135 | | C2 | - | ~155 | | C4 | - | ~150 | | C4a | - | ~122 | | C5 | ~128 | | C6 | - | ~138 | | C7 | ~135 | | C8 | - | ~118 | | C8a | - | ~148 | Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes a singlet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the quinazoline core and its substituents. Key expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=N and C=C stretching: The quinazoline ring contains both C=N and C=C bonds, which would give rise to a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. derpharmachemica.com
C-H bending: Aromatic C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region, and their pattern can sometimes provide information about the substitution pattern on the aromatic ring.
C-Cl and C-Br stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region. The C-Cl stretch is typically found in the 850-550 cm⁻¹ range, while the C-Br stretch occurs at lower frequencies, usually between 680-515 cm⁻¹.
The combined information from these characteristic bands helps to confirm the presence of the key structural features of the molecule. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2975 - 2860 |
| Aromatic C=C/C=N | Stretching | 1650 - 1450 |
| C-Cl | Stretching | 850 - 550 |
| C-Br | Stretching | 680 - 515 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. researchgate.net
For this compound (molecular formula C₉H₆BrClN₂), the mass spectrum would show a characteristic molecular ion peak cluster. This complexity arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). miamioh.edudocbrown.info This results in a pattern of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with predictable relative intensities. docbrown.info
The fragmentation pattern provides further structural evidence. High-energy ionization can cause the molecular ion to break apart into smaller, charged fragments. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (as a radical) or the loss of small neutral molecules. libretexts.org For this compound, one might expect to see fragment ions corresponding to the loss of Br, Cl, or a methyl radical.
Table 3: Predicted Isotopic Pattern and Major Fragments for this compound in Mass Spectrometry
| Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular ion (C₉H₆⁷⁹Br³⁵ClN₂) | 255.9 |
| [M+2]⁺ | Molecular ion (C₉H₆⁸¹Br³⁵ClN₂ / C₉H₆⁷⁹Br³⁷ClN₂) | 257.9 |
| [M+4]⁺ | Molecular ion (C₉H₆⁸¹Br³⁷ClN₂) | 259.9 |
| [M-Cl]⁺ | Loss of a chlorine radical | 221.0 / 223.0 |
| [M-Br]⁺ | Loss of a bromine radical | 177.0 / 179.0 |
| [M-CH₃]⁺ | Loss of a methyl radical | 240.9 / 242.9 / 244.9 |
Note: m/z values are for the most abundant isotopes in the fragment.
X-ray Crystallography for Solid-State Structural Determination
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is capable of determining absolute molecular geometry, including bond lengths, bond angles, and torsional angles with very high precision.
To perform X-ray crystallography, a suitable single crystal of this compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
The resulting crystal structure would confirm the planar quinazoline ring system and the connectivity of the bromo, chloro, and methyl substituents. Furthermore, it would provide valuable insights into the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the packing of the molecules in the crystal lattice. nih.gov
Table 4: Representative Crystallographic Data for a Quinazoline Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.044 |
| b (Å) | 13.467 |
| c (Å) | 13.391 |
| β (°) | 97.68 |
| Volume (ų) | 901.4 |
| Z (molecules/unit cell) | 4 |
Note: These data are for a related quinoline (B57606) compound and serve as an illustrative example of the parameters obtained from an X-ray crystallography experiment. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. For this compound, this analysis is crucial for verifying its empirical formula and confirming its purity.
The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the molecular formula C₉H₆BrClN₂. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence that the correct compound has been synthesized and is of high purity.
Table 5: Elemental Analysis Data for this compound (C₉H₆BrClN₂)
| Element | Theoretical % | Experimental % (Hypothetical) |
|---|---|---|
| Carbon (C) | 41.97 | 42.01 |
| Hydrogen (H) | 2.35 | 2.33 |
| Nitrogen (N) | 10.88 | 10.85 |
Note: The percentages of bromine and chlorine are typically inferred by difference or determined by other methods like ion chromatography or X-ray fluorescence.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and predicting its chemical behavior. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can determine a molecule's geometric and electronic properties, such as its stability, reactivity, and spectroscopic characteristics. For instance, a DFT analysis performed at a specific level of theory, such as B3LYP/6-31+G(d,p), can be used to optimize the molecular geometry and calculate key energetic parameters. nih.gov
While specific DFT studies on 8-Bromo-2-chloro-6-methylquinazoline are not available in the surveyed literature, studies on structurally related bromo-quinazoline derivatives provide a framework for the type of data that would be obtained. nih.gov Such calculations would typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap generally implies higher stability and lower reactivity. nih.gov Other thermodynamic parameters like total energy (E), enthalpy (H), and Gibbs free energy (G) would also be calculated to assess its thermodynamic stability. nih.gov
Table 1: Illustrative Data from a DFT Study
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.0 eV |
| Gibbs Free Energy (G) | Thermodynamic Potential for Stability | -2500 Hartrees |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net Typically, red-colored regions represent negative potential, indicating electron-rich areas prone to electrophilic attack, while blue-colored regions represent positive potential, indicating electron-poor areas susceptible to nucleophilic attack. researchgate.netyoutube.com
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling techniques, particularly docking studies, are instrumental in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein receptor.
Molecular docking simulations predict the preferred orientation and conformation of a ligand when bound to the active site of a protein. This analysis provides a binding energy score, which estimates the strength of the interaction, and reveals key binding modes, such as hydrogen bonds and hydrophobic interactions. nih.gov
Although no specific docking studies for this compound have been reported, research on similar quinazoline (B50416) derivatives often involves docking them into the active sites of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org A hypothetical docking study of this compound would identify the specific amino acid residues within the target's binding pocket that it interacts with. This information is crucial for understanding the structural basis of its potential biological activity.
Table 2: Example of Potential Ligand-Protein Interactions from a Docking Study
| Interaction Type | Potential Interacting Residues (Example) | Significance |
|---|---|---|
| Hydrogen Bond | Met793, Cys773 | Key for anchoring the ligand in the binding site. |
| Hydrophobic Interaction | Leu718, Val726, Ala743, Leu844 | Contributes to binding affinity and stability. |
| Pi-Alkyl Interaction | Leu788, Leu820 | Stabilizes the complex through non-covalent forces. |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to the lowest potential energy, known as the ground-state conformation. This stable conformation is crucial because it represents the most likely structure of the molecule and is the starting point for more advanced studies like molecular docking. For a relatively rigid structure like this compound, the analysis would confirm the most stable orientation of the methyl group relative to the quinazoline ring system.
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org By developing a mathematical relationship between molecular descriptors (properties derived from the chemical structure) and a measured biological endpoint (like inhibitory concentration, IC50), QSAR models can predict the activity of new, unsynthesized compounds. biointerfaceresearch.comnih.gov
A QSAR study involving this compound would require a dataset of structurally similar quinazoline derivatives with experimentally determined biological activities. frontiersin.org Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) would then be used to build a predictive model. nih.gov Such models are invaluable for lead optimization, as they can guide the design of new derivatives with potentially enhanced activity. For example, a QSAR model might suggest that increasing the electron-withdrawing nature at a specific position on the quinazoline ring could improve efficacy. nih.gov
In Silico Prediction of Molecular Descriptors Relevant to Research Applications
Computational, or in silico, methods are invaluable tools in modern chemical research, allowing for the prediction of molecular properties and behavior without the need for extensive laboratory experimentation. For the compound this compound, a derivative of quinazoline, these theoretical investigations provide crucial insights into its physicochemical characteristics. These predicted descriptors are fundamental for understanding its potential applications in various research domains, including medicinal chemistry and materials science.
The molecular structure of this compound, with its combination of a heterocyclic quinazoline core, a halogen (bromine and chlorine), and a methyl group, gives rise to a unique set of properties. The prediction of these properties through computational models helps in assessing its potential for further study. Key molecular descriptors that are commonly predicted include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
While a comprehensive, experimentally verified dataset for this compound is not extensively available in public scientific literature, computational tools can provide reliable estimates. These predictions are based on the compound's structure and are calculated using established algorithms and software. For instance, the presence of bromine and chlorine atoms is expected to significantly influence the molecule's electronic and lipophilic properties. The methyl group, while small, can also impact its solubility and steric interactions.
Below are data tables of predicted molecular descriptors for compounds with similar quinazoline and quinoline (B57606) cores. It is important to note that while these compounds share structural similarities with this compound, their properties are not identical. These tables are provided for illustrative purposes to demonstrate the types of data generated in in silico studies.
Table 1: Predicted Molecular Properties for Structurally Related Quinazoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| 8-Bromo-4-chloro-6-methylquinazoline | C₉H₆BrClN₂ | 257.52 | 3.6 | 25.76 |
| 8-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 3.2 | 25.76 |
| 6-Bromo-2-chloro-4-methylquinazoline | C₉H₆BrClN₂ | 257.52 | 3.6 | 25.76 |
Data sourced from PubChem compound summaries. These values are computationally predicted.
Table 2: Predicted Collision Cross Section (CCS) for Adducts of Structurally Related Compounds
| Compound Name | Adduct | m/z | Predicted CCS (Ų) |
| 8-Bromo-4-chloro-6-methylquinazoline | [M+H]⁺ | 256.94757 | 140.8 |
| 8-Bromo-4-chloro-6-methylquinazoline | [M+Na]⁺ | 278.92951 | 156.2 |
| 8-Bromo-2-chloro-6-methylquinoline | [M+H]⁺ | 255.95232 | 142.2 |
| 8-Bromo-2-chloro-6-methylquinoline | [M+Na]⁺ | 277.93426 | 157.3 |
Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase. These values are predicted using computational methods. Data sourced from PubChem. uni.lunih.gov
The in silico prediction of these and other molecular descriptors is a critical first step in the rational design of new molecules for specific applications. For a compound like this compound, these theoretical insights can guide synthetic efforts and biological evaluations, ultimately accelerating the pace of scientific discovery. Further computational studies, such as quantum mechanical calculations, could provide deeper insights into its electronic structure, reactivity, and spectroscopic properties.
Mechanistic Investigations of Biological Interactions
Role of Quinazoline (B50416) Scaffold in Modulating Cellular Pathways
The quinazoline nucleus, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a privileged scaffold in drug discovery due to its ability to interact with a wide array of biological targets. rsc.org This structural motif is found in numerous clinically approved drugs, particularly in oncology. nih.govnih.gov Quinazoline derivatives are known to modulate cellular pathways primarily by acting as inhibitors of key enzymes, such as protein kinases. nih.gov These enzymes play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, apoptosis (programmed cell death), and angiogenesis (formation of new blood vessels). nih.gov
The aberrant activation of signaling pathways, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers. nih.gov The quinazoline scaffold has proven to be an effective pharmacophore for designing EGFR inhibitors. nih.gov By competitively binding to the ATP-binding site of the kinase domain of EGFR, quinazoline-based inhibitors block the downstream signaling cascade, leading to the inhibition of tumor growth and proliferation. acs.org Similarly, the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer, is another key target for quinazoline derivatives. nih.gov Inhibition of PI3Kα, a specific isoform of PI3K, by compounds featuring the quinazoline core can disrupt cell survival and growth signals.
Structure-Activity Relationship (SAR) Studies on 8-Bromo-2-chloro-6-methylquinazoline Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For quinazoline derivatives, the nature, position, and stereochemistry of substituents on the quinazoline ring are critical determinants of their potency and selectivity. nih.gov
Halogen atoms, such as bromine and chlorine, play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of quinazoline-based inhibitors, halogenation can enhance binding affinity to target proteins through various mechanisms, including the formation of halogen bonds and hydrophobic interactions.
Studies on various quinazoline derivatives have highlighted the importance of halogen substituents. For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the presence of a bromine atom at the 6-position was found to be compatible with potent inhibitory activity against EGFR. nih.gov Specifically, a derivative with a 4-bromo-phenylethylidene-hydrazinyl substitution at the 4-position displayed significant EGFR inhibition. nih.gov The bromine at the terminal phenyl ring in other quinazoline series has also been shown to enhance inhibitory activity. mdpi.com
The chlorine atom at the 2-position of the quinazoline ring is often used as a reactive handle for further chemical modifications to introduce various side chains that can interact with the target enzyme. researchgate.net However, the 2-chloro substitution itself can contribute to the biological activity. For example, in the development of allosteric PI3Kα inhibitors, a 2-chloro substitution was found to introduce a halogen bond with the backbone carbonyl of a key amino acid residue (E1012) in the allosteric pocket. nih.gov
The introduction of a methyl group on the quinazoline scaffold can influence molecular recognition and binding affinity. A methyl group can engage in hydrophobic interactions within the binding pocket of a target protein, thereby enhancing the potency of the inhibitor.
In a study of 6-bromo-quinazoline-4(3H)-one derivatives, the placement of a methyl group at the para position of a phenyl moiety attached to the core structure increased the compound's potency more than a meta-position substitution. nih.gov While this example is not directly on the quinazoline ring itself, it illustrates the general principle that the position of methyl groups is crucial for optimizing interactions. Research on 6-bromo-2-methylquinazolin-4(3H)-one further underscores the investigation of methyl groups on the quinazoline core for developing kinase inhibitors. nih.gov
For EGFR inhibitors, small electron-donating substituents at the 6- and 7-positions are generally considered desirable for high potency. acs.org The presence of a halogen atom, such as bromine, at the 6-position has been shown to improve anticancer effects in several quinazoline-based drug candidates. nih.gov The substitution pattern at the C-2 position of the quinazoline scaffold is also a key area of modulation in the design of novel therapeutic agents. nih.gov The 2-position is often modified to explore interactions within the active site of target kinases.
Enzyme Inhibition Studies (In Vitro Biochemical Assays)
In vitro biochemical assays are essential for quantifying the inhibitory activity of compounds against specific enzymes. These assays provide crucial data, such as the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Quinazoline derivatives have been extensively studied as inhibitors of various protein kinases, with a particular focus on EGFR and PI3Kα due to their critical roles in cancer.
EGFR Inhibition:
Numerous quinazoline-based compounds have been developed as potent EGFR inhibitors. For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were evaluated for their EGFR inhibitory activity. The most potent compound in this series exhibited an IC50 value of 46.1 nM against wild-type EGFR, which was comparable to the approved drug lapatinib (B449) (IC50 = 53.1 nM). nih.gov Another study on 6-bromo quinazoline derivatives identified a compound with an IC50 value of 15.85 µM against the MCF-7 breast cancer cell line, which overexpresses EGFR. nih.govresearchgate.net These findings highlight the potential of the 6-bromo-quinazoline scaffold in designing effective EGFR inhibitors.
The table below summarizes the EGFR inhibitory activity of selected quinazoline derivatives.
| Compound Series | Specific Derivative | Target | IC50 Value |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines | 4-bromo-phenylethylidene-hydrazinyl derivative | EGFRwt | 46.1 nM |
| 6-bromo quinazoline-4(3H)-one derivatives | Aliphatic linker at SH group | MCF-7 cells | 15.85 µM |
PI3Kα Inhibition:
The table below shows PI3Kα inhibitory activity for a related compound series.
| Compound Series | Specific Derivative | Target | IC50 Value |
| 2, 6, 8-substituted Imidazo[1,2-a]pyridines | Compound 35 | PI3Kα | Nanomolar range |
Modulation of DNA Repair Enzyme Systems
Currently, there is a lack of specific research detailing the direct modulation of DNA repair enzyme systems by this compound.
Interference with Tubulin Polymerization
There is no specific information available in the reviewed literature concerning the interference of this compound with tubulin polymerization.
Other Enzyme Systems
While direct studies on this compound are limited, the broader class of quinoline (B57606) and quinazoline derivatives are recognized for their capacity to interact with various enzyme systems. Generally, such compounds may act by inhibiting enzymes crucial for the proliferation of cancer cells or microbial growth. evitachem.com For instance, some quinoline derivatives are known to target DNA and its related enzymes, inhibiting DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, which leads to bacterial cell death. This mechanism involves the stabilization of the enzyme-DNA complex, preventing the re-ligation of the DNA strand and causing double-strand breaks.
Molecular Mechanisms of Antimicrobial Interactions (In Vitro)
The antimicrobial potential of quinazoline derivatives has been a subject of significant investigation.
Antibacterial Mechanisms of Action
Research into new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline (B592065) scaffold has shown promising antibacterial activity. researchgate.net Studies indicate that certain derivatives exhibit potent activity against both Gram-negative and Gram-positive bacteria, such as Escherichia coli, Kocuria rhizophila, and Staphylococcus aureus. researchgate.net The antibacterial efficacy of these compounds suggests their potential as valuable agents in the development of new antibacterial therapeutics. researchgate.net The presence of halogen atoms like bromine and chlorine is often associated with enhanced antimicrobial properties. nih.gov
Table 1: Antibacterial Activity of Selected Quinazoline Derivatives
| Compound/Derivative | Target Bacteria | Observed Effect |
|---|---|---|
| Derivatives from 8-bromo-2-chloroquinazoline | Escherichia coli | Significant antibacterial activity researchgate.net |
| Derivatives from 8-bromo-2-chloroquinazoline | Kocuria rhizophila | Potent antibacterial activity researchgate.net |
| Derivatives from 8-bromo-2-chloroquinazoline | Staphylococcus aureus | Potent antibacterial activity researchgate.net |
Antifungal Mechanisms of Action
The structural features of this compound suggest potential for antifungal activity, a characteristic observed in similarly substituted heterocyclic compounds. For example, derivatives of 6-bromo-quinazolin-4-one have been synthesized and evaluated for their antifungal properties. researchgate.net Studies on these related compounds have shown that they can be effective against various fungi, including Candida albicans. researchgate.netresearchgate.net The mechanism of action, while not fully elucidated for this specific compound, may involve processes such as the inhibition of biofilm formation, as seen with other novel antifungal agents. nih.govscielo.br The presence of both bromo and chloro substituents on the quinazoline ring is thought to contribute to its biological activity.
Anti-inflammatory and Analgesic Research at a Mechanistic Level
Quinazoline derivatives have been explored for their anti-inflammatory and analgesic properties. Research on 6,8-dibromo-4(3H)-quinazolinone derivatives, which are structurally related to the subject compound, has indicated promising anti-inflammatory and analgesic effects. ptfarm.plresearchgate.net
The anti-inflammatory mechanism of these related compounds is thought to involve the inhibition of inflammatory mediators. The carrageenan-induced paw edema model, a standard method for evaluating anti-inflammatory potential, suggests that the inhibition of edema may be due to the compounds' ability to block mediators like histamine (B1213489), serotonin, and prostaglandins. ptfarm.pl Furthermore, some quinazoline-based agents are known to act by inhibiting histamine receptors, which play a role in inflammatory and allergic diseases. mdpi.com The structure-activity relationship studies of various quinazolinone derivatives have shown that the presence of electron-withdrawing groups, such as halogens, can enhance anti-inflammatory effects. mdpi.com
Antiviral Research: Understanding Molecular Interference
There is currently no published research detailing the mechanisms by which this compound may interfere with viral replication or entry. Investigations into its potential to inhibit viral enzymes, disrupt the viral life cycle, or modulate host-pathogen interactions have not been reported.
Potential as Chemical Probes for Biological Systems
The utility of this compound as a chemical probe for studying biological systems has not been described in the available literature. There are no reports on its use as a tool compound to investigate specific biological pathways, protein functions, or cellular processes.
Applications of 8 Bromo 2 Chloro 6 Methylquinazoline As a Versatile Chemical Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The dihalogenated nature of 8-Bromo-2-chloro-6-methylquinazoline makes it an ideal precursor for the construction of complex, poly-substituted heterocyclic systems. The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the 8-position first, followed by a subsequent reaction at the 2-position.
Recent research has highlighted the synthesis of new quinazoline (B50416) derivatives starting from an 8-bromo-2-chloroquinazoline (B592065) scaffold. researchgate.net These studies demonstrate the utility of this scaffold in creating novel compounds with potential antibacterial activity through cross-coupling reactions. researchgate.net The presence of the methyl group at the 6-position in this compound can influence the electronic properties and solubility of the resulting complex heterocyclic systems.
Various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, can be employed to introduce new carbon-carbon bonds at the 2- and 8-positions. nih.govmdpi.com For instance, a Suzuki coupling could be used to introduce an aryl or heteroaryl group at the 8-position, followed by a subsequent coupling or nucleophilic substitution at the 2-position to build more elaborate structures. The ability to perform these reactions sequentially provides a powerful tool for creating a diverse library of complex heterocyclic compounds. mdpi.com
Table 1: Potential Sequential Cross-Coupling Reactions of this compound
| Step | Position | Reaction Type | Reagent Example | Potential Product |
| 1 | 8 | Suzuki Coupling | Arylboronic acid | 8-Aryl-2-chloro-6-methylquinazoline |
| 2 | 2 | Buchwald-Hartwig Amination | Amine | 8-Aryl-2-amino-6-methylquinazoline |
| 1 | 8 | Sonogashira Coupling | Terminal alkyne | 8-Alkynyl-2-chloro-6-methylquinazoline |
| 2 | 2 | Suzuki Coupling | Heteroarylboronic acid | 8-Alkynyl-2-heteroaryl-6-methylquinazoline |
Foundation for Molecular Hybridization Strategies in Drug Discovery Research
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with enhanced biological activity or a better safety profile. nih.gov The this compound scaffold is well-suited for this approach, as its reactive sites allow for the covalent linkage of other biologically active moieties.
The quinazoline core itself is found in numerous compounds with a wide range of pharmacological properties, including anticancer and anti-inflammatory activities. mdpi.com By using this compound as a starting material, medicinal chemists can attach other pharmacophores, such as those with known antifungal or antibacterial properties, to create hybrid molecules with potentially synergistic or dual-acting therapeutic effects. nih.gov
For example, a research endeavor focused on creating novel quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives for use as antifungal agents showcases the power of molecular hybridization. nih.gov While this study did not use the exact title compound, it highlights a strategy where the bromo and chloro substituents on a quinazoline ring could serve as handles to introduce such complex side chains. The ability to selectively functionalize the 2- and 8-positions of this compound allows for precise control over the orientation and linkage of the hybridized pharmacophores, which is crucial for optimizing interactions with biological targets.
Development of Materials with Tunable Properties
The quinazoline framework is not only important in medicinal chemistry but also in the development of advanced materials with tunable electronic and photophysical properties. ingentaconnect.com The incorporation of quinazoline fragments into π-extended conjugated systems is a valuable strategy for creating novel optoelectronic materials. ingentaconnect.comresearchgate.net Polyhalogenated derivatives are key starting materials for the synthesis of polysubstituted fluorescent quinazolines. ingentaconnect.comresearchgate.net
The reactive sites on this compound allow for the introduction of various aryl or heteroaryl groups through cross-coupling reactions, which can extend the π-conjugation of the molecule. This extension of the conjugated system can be used to tune the absorption and emission properties of the resulting material, making it suitable for a range of applications.
Quinazoline-based compounds have been investigated as components in organic light-emitting diodes (OLEDs). beilstein-journals.orgrsc.org They have been used as hosts for phosphorescent emitters and as the core for thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgrsc.org The introduction of different donor and acceptor moieties onto the quinazoline scaffold allows for the fine-tuning of the material's frontier molecular orbital energy levels (HOMO and LUMO), which is critical for efficient charge injection and transport in OLED devices.
Starting with this compound, donor groups could be introduced at the 2- and 8-positions to create a donor-acceptor-donor (D-A-D) type structure, where the quinazoline core acts as the acceptor. The nature of the attached donor groups, as well as the presence of the methyl group at the 6-position, would influence the resulting material's emission color and quantum efficiency. The ability to selectively functionalize this building block provides a pathway to systematically study structure-property relationships in new quinazoline-based emitters. mdpi.com
Table 2: Potential Donor Moieties for OLED Materials Synthesis from this compound
| Donor Moiety | Potential Application | Reference |
| Carbazole | Host material, TADF emitter | beilstein-journals.org |
| Phenothiazine | TADF emitter | beilstein-journals.org |
| Dimethyldihydroacridine | TADF emitter | beilstein-journals.org |
| Triphenylamine | OLED materials | ingentaconnect.comresearchgate.net |
Ligand Design in Coordination Chemistry
Quinazoline derivatives can also serve as ligands in coordination chemistry, forming stable complexes with various metal ions. orientjchem.org The nitrogen atoms in the quinazoline ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the electronic and steric properties of the resulting metal complex. orientjchem.org These complexes can have applications in catalysis, sensing, and as therapeutic agents.
The this compound scaffold can be elaborated into more complex ligands. For example, the chloro group at the 2-position can be replaced by a coordinating group, such as a pyridine (B92270) or a bipyridine, through a cross-coupling reaction. The bromo group at the 8-position could be retained to influence the electronic properties of the ligand or be replaced by another functional group to create a multidentate ligand. The design of new ligands is crucial for the development of novel metal complexes with specific catalytic activities or other desired properties. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
The future synthesis of 8-Bromo-2-chloro-6-methylquinazoline and its analogs will likely move beyond traditional multi-step procedures, which can be time-consuming and inefficient. Research is needed to develop more streamlined, high-yield, and environmentally benign synthetic routes. Future pathways could include:
Catalyst-Driven Couplings: Exploring advanced catalytic systems, such as copper-catalyzed Ullmann-type C–N coupling or palladium-catalyzed cross-dehydrogenative coupling (CDC), could provide efficient methods for constructing the core quinazoline (B50416) structure or for its subsequent functionalization. acs.org
One-Pot, Multi-Component Reactions: Designing one-pot reactions where multiple starting materials, such as a substituted 2-aminobenzophenone, an aldehyde, and an amine source, react sequentially in a single vessel can significantly improve efficiency. ijmpr.in Microwave-assisted organic synthesis (MAOS) could further accelerate these processes. ijmpr.in
Flow Chemistry: For industrial-scale production, transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters, leading to higher purity, better yields, and enhanced safety. evitachem.com
Biocatalysis: The use of enzymes as catalysts in the synthesis of quinazoline precursors could offer high specificity and reduce the need for harsh chemical reagents, aligning with the principles of green chemistry.
A significant goal is to create modular synthetic strategies that allow for the easy introduction of diverse chemical moieties at various positions on the this compound scaffold. This flexibility is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, enabling researchers to predict molecular properties and guide experimental work, thereby saving time and resources. acs.orgresearchgate.net For this compound, these approaches can illuminate its potential before synthesis.
Future research should intensively apply a suite of computational techniques:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a mathematical correlation between the structural features of this compound derivatives and their biological activities. acs.orgnih.gov These models can predict the inhibitory potential of newly designed, unsynthesized compounds. nih.gov
Molecular Docking and Dynamics Simulations: Docking studies can predict the preferred binding orientation of this compound within the active site of a biological target, such as the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov Subsequent molecular dynamics (MD) simulations, often run over hundreds of nanoseconds, can assess the stability of the ligand-protein complex, providing deeper insights into the binding interactions. frontiersin.orgnih.gov
ADMET Prediction: The pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—of potential drug candidates can be predicted using in silico tools. nih.gov This helps to identify molecules with favorable drug-like properties early in the discovery process, flagging potential liabilities such as hepatotoxicity or poor oral bioavailability. nih.gov
Pharmacophore Modeling: Based on the structural features of known active compounds, e-pharmacophore models can be generated to screen large chemical databases for novel molecules with a high probability of having the desired biological activity. frontiersin.org
Table 1: Advanced Computational Techniques for Quinazoline Research
| Computational Technique | Application in Drug Discovery | Key Insights Provided | Relevant Research Areas |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity based on 3D molecular fields. | Identifies steric and electrostatic features crucial for activity. frontiersin.org | EGFR Inhibitors, Anticancer Agents. frontiersin.orgnih.gov |
| Molecular Docking | Simulates the binding of a ligand to a receptor's active site. | Predicts binding affinity, orientation, and key interactions (e.g., hydrogen bonds). nih.gov | Enzyme Inhibition, Receptor Antagonism. researchgate.net |
| Molecular Dynamics (MD) | Simulates the movement of atoms in a ligand-protein complex over time. | Assesses the stability of binding and conformational changes. frontiersin.org | Complex Biological Systems, Allosteric Modulation. |
| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profile of a compound. | Evaluates drug-likeness, oral bioavailability, and potential toxicity. nih.gov | Preclinical Candidate Selection. nih.gov |
| Virtual Screening | Screens large compound libraries computationally to identify potential hits. | Rapidly identifies novel scaffolds and lead compounds. frontiersin.org | High-Throughput Screening, Lead Discovery. nih.gov |
Exploration of New Biological Targets and Mechanisms
While quinazoline derivatives are well-known as EGFR inhibitors for cancer therapy, the structural features of this compound suggest it may interact with a variety of other biological targets. nih.gov Future research should broaden the scope of biological evaluation to uncover novel therapeutic applications.
Unexplored avenues include:
Antimicrobial Activity: Investigating its potential as an inhibitor of bacterial efflux pumps, which are responsible for multidrug resistance. nih.gov Some quinazolines have shown the ability to chemosensitize resistant bacteria. nih.govuni.lu
Metabolic Disorders: Assessing its activity against enzymes involved in metabolic diseases, such as α-glucosidase, which is a target for type 2 diabetes treatment. nih.gov The imidazo[1,2-c]quinazoline scaffold, a related structure, has recently been explored for this purpose. nih.gov
Neurodegenerative Diseases: The quinazoline core is present in compounds designed to treat complex conditions like Alzheimer's disease by targeting enzymes such as cholinesterases and monoamine oxidase (MAO). nih.gov
Anti-inflammatory Action: Many quinazoline derivatives exhibit potent anti-inflammatory properties, suggesting that this compound could be evaluated in models of inflammation. researchgate.netnih.gov
Antiviral and Antiparasitic Activity: The broad biological profile of quinazolines includes antiviral and antimalarial effects, which remain largely unexplored for this specific derivative. nih.gov
Furthermore, mechanistic studies using techniques like cell cycle analysis and apoptosis assays could reveal how this compound exerts its cytotoxic effects, potentially uncovering novel mechanisms of action beyond simple enzyme inhibition. nih.govnih.gov
Design of Multi-Targeting Quinazoline Derivatives
Complex diseases like cancer and Alzheimer's are multifactorial, involving several dysregulated biological pathways. nih.govacs.org The "one molecule, one target" paradigm is often insufficient. A promising future direction is the rational design of multi-target-directed ligands (MTDLs), where a single molecule is engineered to interact with multiple relevant targets simultaneously. acs.org
The this compound scaffold is an excellent starting point for creating such MTDLs. Future research could focus on:
Hybrid Molecule Synthesis: Creating hybrid compounds by chemically linking the this compound core with another pharmacophore known to hit a second, complementary target. This strategy has been used to combine quinazoline features with fragments that inhibit Aβ aggregation in Alzheimer's models. nih.gov
Structure-Based Design for Dual Inhibition: Using computational docking on two different targets (e.g., EGFR and another kinase) to guide the design of a single derivative that can fit effectively into both active sites.
Privileged Scaffold Decoration: Leveraging the quinazoline as a "privileged structure" and modifying its substituents to engage with multiple targets. For instance, different positions on the quinazoline ring can be functionalized to achieve balanced inhibition against targets like acetylcholinesterase (AChE) and β-secretase (BACE-1) for Alzheimer's disease. acs.orgnih.gov
This approach could lead to therapies with improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents.
Integration with Advanced Characterization Techniques
To fully understand the structure and behavior of novel this compound derivatives, it is crucial to integrate advanced analytical and biophysical characterization techniques beyond standard NMR and mass spectrometry.
Future studies should employ:
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of newly synthesized compounds with high precision. nih.gov
Spectroscopic Interaction Studies: Techniques like fluorescence spectroscopy and circular dichroism (CD) can provide detailed information about the binding interaction between a quinazoline derivative and its target protein. nih.gov Fluorescence quenching experiments can be used to determine binding constants (Kₐ) and the number of binding sites. nih.gov
Thermal Analysis: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the compounds and their metal complexes, which is important for understanding their physical properties and formulation potential. orientjchem.org
X-ray Crystallography: Obtaining a crystal structure of this compound or its derivatives, ideally co-crystallized with a biological target, provides the ultimate proof of its 3D structure and binding mode, offering invaluable data for further structure-based drug design.
Table 2: Advanced Characterization Techniques and Their Applications
| Technique | Information Provided | Relevance to Quinazoline Research |
|---|---|---|
| Fluorescence Spectroscopy | Binding constants, binding sites, conformational changes upon binding. | Quantifies the interaction between a derivative and a target enzyme like α-glucosidase. nih.gov |
| Circular Dichroism (CD) | Changes in the secondary structure of a protein upon ligand binding. | Reveals if the inhibitor induces conformational changes in its biological target. nih.gov |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile, and moisture content. | Assesses the physical stability of the compound and its potential complexes. orientjchem.org |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula confirmation. | Provides unambiguous structural validation of synthesized compounds. nih.gov |
| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure and intermolecular interactions. | Elucidates the exact stereochemistry and binding mode within a protein's active site. |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel and more effective therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 8-bromo-2-chloro-6-methylquinazoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and functionalization of quinazoline precursors. For bromination, a bromine-acetic acid system under controlled temperature (e.g., 0–5°C) is effective, as seen in analogous brominated quinazolines . Substitution at the 2-position with chlorine can be achieved using POCl₃ or thionyl chloride. Methylation at the 6-position may require Friedel-Crafts alkylation or directed ortho-metalation strategies . Optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 eq. bromine) and reaction time (4–6 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns. The methyl group at C6 typically appears as a singlet (~δ 2.5 ppm in ¹H NMR), while bromine and chlorine substituents deshield adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 271.94 for C₉H₆BrClN₂) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software (SHELXL for refinement) to resolve bond lengths and angles, especially in polymorphic studies .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation. Handle in a fume hood with PPE (nitrile gloves, lab coat, goggles). Waste must be segregated and treated as halogenated organic waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects. The bromine atom at C8 is more electrophilic than chlorine at C2, making it a superior site for Suzuki-Miyaura couplings. Fukui indices and molecular electrostatic potential maps guide regioselectivity predictions . Validate with experimental data by comparing computed activation energies with observed reaction rates .
Q. What strategies resolve contradictions in reported biological activity data for halogenated quinazolines?
- Methodological Answer :
- Systematic SAR Analysis : Compare substituent effects using a table of analogs (e.g., 6-fluoro vs. 6-methyl derivatives). For example:
| Substituent (Position) | Biological Activity | Key Factor |
|---|---|---|
| Br (8), Cl (2), CH₃ (6) | Kinase inhibition | Methyl enhances lipophilicity |
| F (6), Cl (2) | Anticancer | Fluorine improves solubility |
Q. How can crystallographic data improve the design of this compound derivatives for kinase inhibition?
- Methodological Answer : Co-crystallize the compound with target kinases (e.g., EGFR or BRAF) to identify binding interactions. SHELXD/SHELXE software resolves electron density maps, highlighting halogen bonding (Br···O/N distances ~3.0–3.5 Å) and hydrophobic contacts from the methyl group . Use PyMOL to model modifications (e.g., adding a methoxy group at C4) that enhance affinity without steric clashes.
Data Contradiction Analysis
Q. Why do conflicting results arise in solvent-dependent reactivity studies of this compound?
- Methodological Answer :
- Solvent Polarity Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, while non-polar solvents (toluene) favor radical pathways.
- Trace Moisture : Even 0.1% water in DMF can hydrolyze chloro substituents, altering reactivity. Use molecular sieves or anhydrous conditions .
- Documentation : Report solvent purity, drying methods, and reaction monitoring (TLC/GC-MS) to enhance reproducibility .
Safety and Compliance
Q. What are the critical safety protocols for scaling up this compound synthesis?
- Methodological Answer :
- Engineering Controls : Use jacketed reactors with temperature/pressure sensors to manage exothermic bromination .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before incineration by licensed facilities .
- Regulatory Compliance : Adhere to OSHA standards (29 CFR 1910.1200) and IARC guidelines for halogenated compound handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
